Dimethyl chloro ethoxy silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

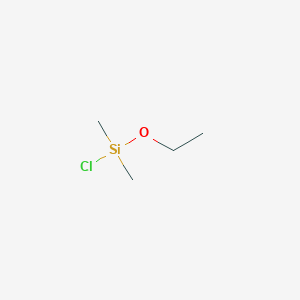

Dimethyl chloro ethoxy silane is an organosilicon compound with the chemical formula C4H11ClOSi. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity and is used in various industrial and research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl chloro ethoxy silane can be synthesized through the reaction of dimethylchlorosilane with ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of dimethyl ethoxy silane. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully monitored to optimize yield and purity .

Analyse Des Réactions Chimiques

Hydrolysis and Condensation Reactions

Dimethyl chloro ethoxy silane undergoes hydrolysis in aqueous conditions, forming silanol intermediates (Cl(CH₃)₂Si-OH), which subsequently condense to siloxanes (Si-O-Si networks).

-

Mechanistic Pathways :

-

Acidic Conditions : Protonation of the ethoxy group activates the silicon center for nucleophilic attack by water, proceeding via an S<sub>N</sub>1-Si mechanism with a carbocation-like transition state .

-

Basic Conditions : Deprotonated silanol (Si-O⁻) attacks adjacent silicon atoms in a S<sub>N</sub>2-Si pathway, favoring cross-linked structures .

-

-

Rate Influences :

| Condition | Mechanism | Dominant Product Type |

|---|---|---|

| Acidic (pH <7) | S<sub>N</sub>1-Si | Linear siloxanes |

| Basic (pH >7) | S<sub>N</sub>2-Si | Branched networks |

Hydrosilylation Reactions

The compound participates in hydrosilylation with alkenes or alkynes, facilitated by transition-metal catalysts (e.g., Rh, Pt):

-

Catalyst Dependence :

-

Substituent Effects :

Example Reaction :

Cl(CH₃)₂Si-OCH₂CH₃ + CH₂=CH₂ → Cl(CH₃)₂Si-CH₂CH₂-OCH₂CH₃

Reductive Etherification

In the presence of chlorodimethylsilane (CDMS), this compound acts as a mediator in reductive etherification, converting ketones to ethers:

-

Mechanism : CDMS serves as a dual Lewis acid and reductant, activating carbonyl groups for nucleophilic attack by alcohols .

-

Efficiency : Primary alcohols achieve >80% conversion, while secondary alcohols show lower yields (~50%) due to steric hindrance .

Reaction Scheme :

R-C(=O)-R' + R''OH → R-CH(OR'')-R' (mediated by Cl(CH₃)₂Si-OCH₂CH₃)

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable bond formation between silane and aromatic substrates:

-

Buchwald-Hartwig Amination : The chlorine substituent facilitates oxidative addition to Pd(0), forming aryl-silicon bonds .

-

Limitations : Ethoxy groups can inhibit catalyst activity if steric bulk exceeds tolerances of Pd complexes .

Example :

Cl(CH₃)₂Si-OCH₂CH₃ + Ar-X → Ar-Si(CH₃)₂-OCH₂CH₃ + XCl (X = halide)

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., DMF, DMI) enhance reaction rates in silane-mediated transformations:

Applications De Recherche Scientifique

Dimethyl chloro ethoxy silane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: It is employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

Medicine: It is used in the development of drug delivery systems and biomedical devices.

Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability

Mécanisme D'action

The mechanism of action of dimethyl chloro ethoxy silane involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other functional groups through nucleophilic substitution. This reactivity allows it to form strong bonds with various substrates, making it useful in surface modification and polymer synthesis .

Comparaison Avec Des Composés Similaires

Chlorodimethylsilane: Similar in structure but lacks the ethoxy group.

Chloro(dimethyl)octylsilane: Contains an octyl group instead of an ethoxy group.

Dichloromethylsilane: Contains two chlorine atoms instead of one

Uniqueness: Dimethyl chloro ethoxy silane is unique due to the presence of both chloro and ethoxy groups, which provide it with distinct reactivity and versatility in various chemical reactions. This dual functionality makes it particularly valuable in applications requiring surface modification and the synthesis of complex organosilicon compounds .

Propriétés

Numéro CAS |

1825-69-0 |

|---|---|

Formule moléculaire |

C4H11ClOSi |

Poids moléculaire |

138.67 g/mol |

Nom IUPAC |

2-chloroethoxy(dimethyl)silane |

InChI |

InChI=1S/C4H11ClOSi/c1-7(2)6-4-3-5/h7H,3-4H2,1-2H3 |

Clé InChI |

PMMUFUPUDGYQEL-UHFFFAOYSA-N |

SMILES |

CCO[Si](C)(C)Cl |

SMILES canonique |

C[SiH](C)OCCCl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.